molecular formula C15H20BrNO5 B8213840 Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate

Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate

Cat. No.: B8213840
M. Wt: 374.23 g/mol
InChI Key: AVDWZGYZSOGSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is a chemical compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use. It is known for its utility in various synthetic and analytical applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzoic acid with tert-butyl N-(2-bromoethyl)carbamate in the presence of a base such as potassium carbonate. This reaction is followed by esterification with methanol to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Esterification: Methanol and sulfuric acid are commonly used for esterification.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid.

    Oxidation: Oxidized derivatives of the benzoate group.

    Reduction: Reduced forms of the ester or amine groups.

Scientific Research Applications

Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In synthetic chemistry, it acts as a precursor or intermediate, facilitating the formation of complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-(2-aminoethoxy)benzoate: Similar structure but lacks the tert-butoxycarbonyl protecting group.

    Methyl 4-bromo-2-(2-(acetylamino)ethoxy)benzoate: Contains an acetyl group instead of the tert-butoxycarbonyl group.

Uniqueness

Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and specificity in synthetic applications. This protecting group can be selectively removed under mild conditions, making the compound versatile in various chemical transformations.

Properties

IUPAC Name

methyl 4-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-7-8-21-12-9-10(16)5-6-11(12)13(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDWZGYZSOGSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.